

# Application Notes and Protocols: Apratastat

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## Compound of Interest

Compound Name: Apratastat

Cat. No.: B1666068

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These application notes provide detailed protocols for the preparation and use of **Apratastat**, a potent, orally active, and reversible dual inhibitor of tumor necrosis factor- $\alpha$  converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

## Chemical Properties

Property	Value	Source
Molecular Formula	C17H22N2O6S2	[1]
Molecular Weight	414.50 g/mol	[1][2]
CAS Number	287405-51-0	[1]
Appearance	White to off-white solid	[3][4]

## Solubility Data

**Apratastat** exhibits different solubility profiles depending on the solvent, which is a critical consideration for in vitro and in vivo applications.

Solvent/Vehicle	Solubility	Application	Source
DMSO	≥ 100 mg/mL (241.25 mM)	In Vitro	[1][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.03 mM)	In Vivo	[1][3]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (6.03 mM)	In Vivo	[1]
10% DMSO, 90% corn oil	≥ 2.5 mg/mL (6.03 mM)	In Vivo	[1]

Note: "≥" indicates that the saturation point was not reached at this concentration.

## Storage and Stability

Proper storage of **Apratastat** in both powder and solution form is essential to maintain its activity.

Form	Storage Temperature	Stability	Source
Powder	-20°C	3 years	[1][5]
4°C	2 years	[1]	
In Solvent	-80°C	6 months	[1][3]
-20°C	1 month	[1][3]	

It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]

## Experimental Protocols

## Protocol 1: Preparation of a 10 mM Apratastat Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.

Materials:

- **Apratastat** powder (MW: 414.50 g/mol )
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- **Weighing Apratastat:** Accurately weigh out 1 mg of **Apratastat** powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
- **Solvent Addition:** Add 241.25  $\mu$ L of DMSO to the microcentrifuge tube containing the **Apratastat** powder. This will yield a final concentration of 10 mM.
- **Dissolution:** Vortex the solution until the **Apratastat** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.<sup>[3]</sup> Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.<sup>[1][3]</sup>

## Protocol 2: Preparation of an Apratastat Dosing Solution for In Vivo Use

This protocol outlines the preparation of an **Apratastat** solution suitable for oral gavage or intraperitoneal injection in animal models. The following formulation is a common vehicle for in vivo administration.

Materials:

- **Apratastat** powder
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Initial Dissolution in DMSO: Prepare a concentrated stock solution of **Apratastat** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, you will need to account for the 10% final volume of DMSO.
- Sequential Addition of Solvents: In a sterile tube, add the required volume of the **Apratastat**/DMSO stock solution. Sequentially add the other vehicle components in the following order, ensuring the solution is mixed well after each addition:
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Final Mixing: Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

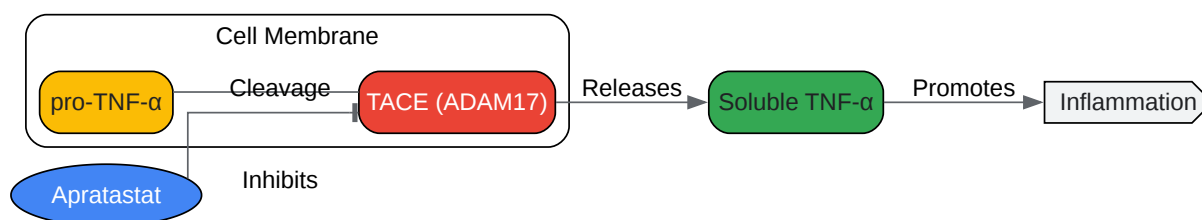
[\[3\]](#)

- Administration: It is recommended to use the freshly prepared dosing solution on the same day.[\[3\]](#)

## Mechanism of Action and Signaling Pathway

**Apratastat** functions as a dual inhibitor of TACE (ADAM17) and MMPs. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, including the pro-inflammatory cytokine TNF- $\alpha$ .[\[3\]](#)[\[6\]](#) By inhibiting TACE, **Apratastat** blocks the release of soluble TNF- $\alpha$ , thereby downregulating inflammatory signaling pathways. Its inhibition of MMPs can also impact cell migration and tissue remodeling.

The inhibition of TACE by **Apratastat** disrupts the signaling cascade that leads to the release of TNF- $\alpha$  and other inflammatory mediators like IL-6. This can have downstream effects on cell survival, proliferation, and inflammation.

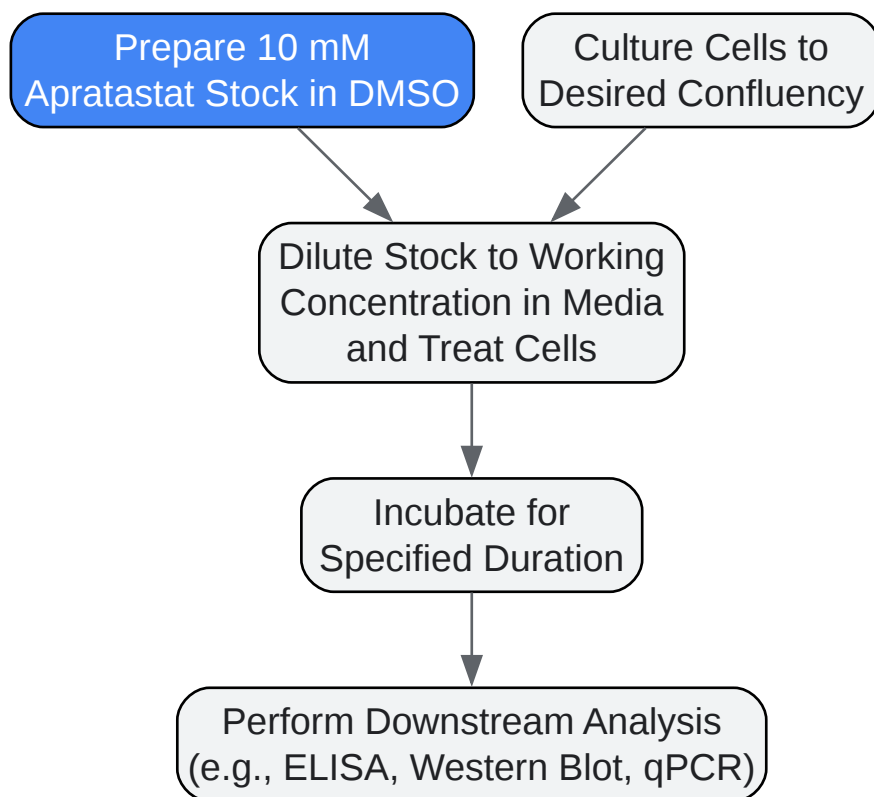


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Caption: Mechanism of **Apratastat** action.

## Experimental Workflow

The following diagram illustrates a general workflow for utilizing an **Apratastat** stock solution in a typical in vitro cell-based assay.



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Caption: General workflow for in vitro experiments.

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